molecular formula C12H17BrO B2889624 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene CAS No. 731802-21-4

4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene

Cat. No.: B2889624
CAS No.: 731802-21-4
M. Wt: 257.171
InChI Key: ZDDOZEHPSYXPSB-UHFFFAOYSA-N
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Description

4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene is an organic compound with the molecular formula C12H17BrO It is a derivative of benzene, featuring a bromoethoxy group, a methyl group, and an isopropyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene typically involves the reaction of 4-hydroxy-2-methyl-1-(propan-2-yl)benzene with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the bromoethoxy group can lead to the formation of ethoxy derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of azido or thiol derivatives.

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of ethoxy derivatives.

Scientific Research Applications

4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or resins.

    Medicinal Chemistry: It may be explored for its potential biological activity and used in the development of pharmaceuticals.

    Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond with the benzene ring. The presence of the bromoethoxy group can influence the reactivity and selectivity of the compound in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    4-(2-Bromoethoxy)-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group and an aldehyde group.

    4-(2-Bromoethoxy)-2-methylphenol: Similar structure but with a hydroxyl group instead of an isopropyl group.

Uniqueness

4-(2-Bromoethoxy)-2-methyl-1-(propan-2-yl)benzene is unique due to the combination of its functional groups, which provide a distinct reactivity profile. The presence of the isopropyl group can influence the steric and electronic properties of the compound, making it suitable for specific applications in organic synthesis and material science.

Properties

IUPAC Name

4-(2-bromoethoxy)-2-methyl-1-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO/c1-9(2)12-5-4-11(8-10(12)3)14-7-6-13/h4-5,8-9H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDOZEHPSYXPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCBr)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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